7-Bromo-4-fluorobenzo[d]thiazol-2-amine
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Description
The compound 7-Bromo-4-fluorobenzo[d]thiazol-2-amine is a derivative of benzo[d]thiazol-2-amine, which is a core structure for various chemical compounds with potential applications in drug discovery and material science. The presence of bromo and fluoro substituents on the benzothiazole ring can significantly alter the compound's reactivity and physical properties, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of related benzo[d]thiazol-2-amine derivatives has been explored in several studies. For instance, the preparation of 6-bromobenzo[d]thiazol-2-amine derivatives with carboxylic acids has been reported, which involves non-covalent interactions and results in the formation of multicomponent organic acid–base adducts . Another study describes the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, starting from 6-methoxybenzo[d]thiazol-2-amine, indicating the versatility of bromobenzo[d]thiazol-2-amines as precursors in organic synthesis . These methods could potentially be adapted for the synthesis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine by introducing the appropriate fluoro substituent at the correct position on the benzothiazole ring.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives has been determined, revealing hydrogen bonding motifs and weak π-π stacking interactions that contribute to the stability of the crystal structure . These structural features are important for understanding the molecular geometry and potential binding interactions of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution. A study on 3-bromo-2-nitrobenzo[b]thiophene reacting with amines demonstrates the potential for rearrangement during nucleophilic substitution, leading to unexpected isomers . This suggests that 7-Bromo-4-fluorobenzo[d]thiazol-2-amine could also participate in similar reactions, with the potential for interesting rearrangements due to the presence of the bromo and fluoro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. The melting points, elemental analysis, and infrared spectroscopy data from related compounds provide insights into the behavior of these molecules . The introduction of bromo and fluoro groups is likely to affect the electron distribution within the molecule, influencing its reactivity, boiling and melting points, solubility, and other physical properties. These characteristics are essential for the practical application of the compound in various fields.
Safety And Hazards
Future Directions
The thiazole scaffold is present in more than 18 FDA-approved drugs and numerous experimental drugs . Thiazoles are an adaptable heterocycle present in several drugs used in cancer therapy . Therefore, the future directions for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine could involve further exploration of its potential in pharmaceutical applications, particularly in the development of new anticancer drugs.
properties
IUPAC Name |
7-bromo-4-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIGNCTXUWWDDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(S2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650177 |
Source
|
Record name | 7-Bromo-4-fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-fluorobenzo[d]thiazol-2-amine | |
CAS RN |
942473-90-7 |
Source
|
Record name | 7-Bromo-4-fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-4-fluoro-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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